

Technical Guide: 4-Cyanophenol-d4

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Compound of Interest

Compound Name: 4-Cyanophenol-d4

Cat. No.: B580235

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CAS Number: 1025089-21-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Cyanophenol-d4**, a deuterated analog of 4-Cyanophenol. It is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require a stable, isotopically labeled internal standard for quantitative analyses.

Section 1: Chemical and Physical Properties

4-Cyanophenol-d4 is a deuterated form of 4-Cyanophenol, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies, as it is chemically identical to the unlabeled compound but can be distinguished by its higher mass.^{[1][2]}

Table 1: General Information

Property	Value	Reference
CAS Number	1025089-21-7	[3]
Synonyms	4-Cyanophenol-2,3,5,6-d4, 4-Hydroxybenzonitrile-d4	[3][4]
Molecular Formula	C ₇ HD ₄ NO	[1]
Molecular Weight	123.15 g/mol	[1]
Isotopic Enrichment	>98 atom % D	[3]
Unlabeled CAS Number	767-00-0	[3][4]

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to off-white solid/crystals	[1][3]
Melting Point	110-113 °C	[3]
Boiling Point	146 °C at 2 mmHg	[5]
Solubility	Slightly soluble in water. Soluble in methanol, acetone, ether, and chloroform.	[5][6]
Storage Conditions	Store at room temperature.	[3]

Table 3: Safety Information

Hazard	Description	Reference
GHS Pictogram	Warning	[3]
Hazard Statements	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.	[3]
Precautionary Statements	Avoid breathing dust. Wear protective gloves/eye protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.	[3]

Section 2: Experimental Protocols

4-Cyanophenol-d4 is primarily used as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

General Protocol for Quantitative Analysis by LC-MS using 4-Cyanophenol-d4 as an Internal Standard

This protocol provides a general workflow for the quantification of an analyte in a biological matrix. Optimization of specific parameters will be required for each analyte and matrix.

1. Preparation of Stock Solutions:

- Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent (e.g., methanol, acetonitrile).
- Prepare a stock solution of **4-Cyanophenol-d4** at a known concentration in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
- Add a fixed concentration of the **4-Cyanophenol-d4** internal standard to each calibration standard.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

- To an aliquot of the biological sample (e.g., plasma, urine), calibration standard, or QC sample, add a volume of cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins.
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and **4-Cyanophenol-d4**.

5. Data Analysis:

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for Quantitative Analysis by GC-MS using 4-Cyanophenol-d4 as an Internal Standard

This protocol outlines a general procedure. Specific derivatization steps and temperature programs will need to be optimized.

1. Preparation of Standards:

- Prepare stock solutions of the analyte and **4-Cyanophenol-d4** as described in the LC-MS protocol.
- Prepare calibration standards and QC samples in a suitable solvent.

2. Derivatization (if necessary):

- For non-volatile or thermally labile analytes, a derivatization step is required to improve their chromatographic properties. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- To the dried sample extract, add the derivatizing reagent and a suitable solvent (e.g., pyridine, acetonitrile).
- Heat the mixture (e.g., 60-80 °C) for a specified time to complete the reaction.

3. GC-MS Analysis:

- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
- Injection: Splitless injection is typically used for trace analysis.
- Carrier Gas: Helium or hydrogen.
- Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte and internal standard from matrix components.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI).
- Data Acquisition: Selected Ion Monitoring (SIM) or MRM mode for enhanced sensitivity and selectivity.

4. Data Analysis:

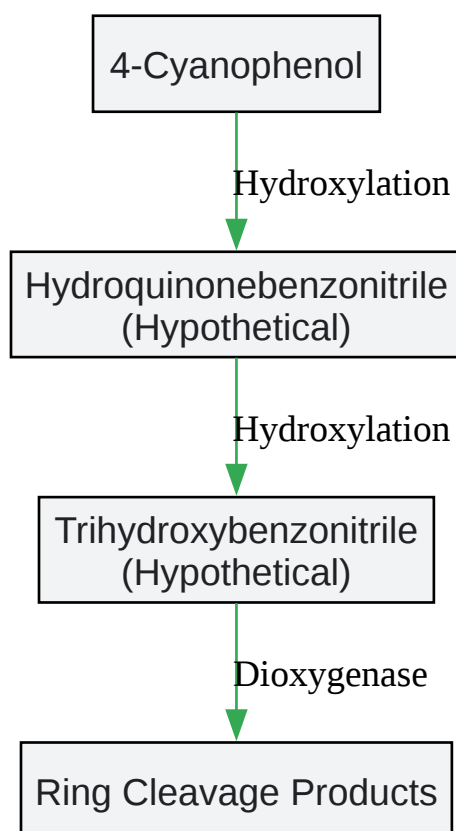
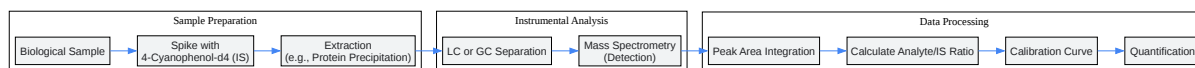
- Similar to the LC-MS protocol, create a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentration of the analyte in the samples.

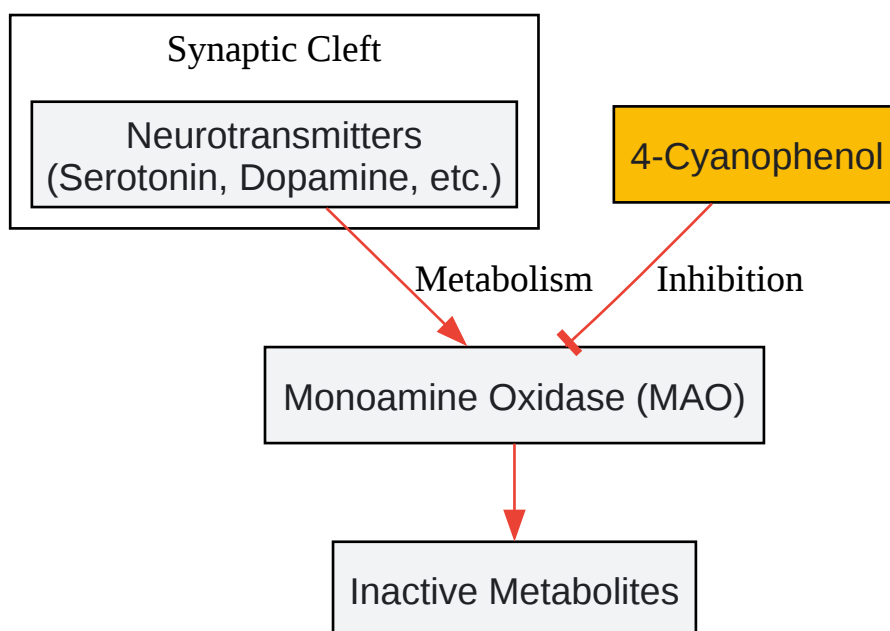
Section 3: Signaling Pathways and Logical Relationships

While **4-Cyanophenol-d4** is primarily used as a tool for analytical chemistry, its unlabeled counterpart, 4-cyanophenol, has been identified as a monoamine oxidase (MAO) inhibitor.^[7] MAOs are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain.

Additionally, based on the known metabolic pathway of the structurally similar compound 4-aminophenol, a hypothetical metabolic pathway for 4-cyanophenol can be proposed.^[8] This would involve hydroxylation and subsequent ring cleavage.

Diagrams





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